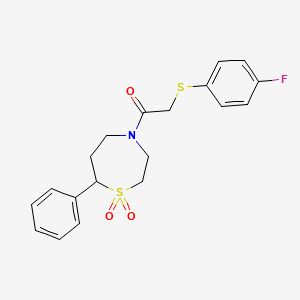
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is a complex organic compound featuring a thiazepane ring, a fluorophenyl group, and a thioether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.
Sulfoxidation: The thiazepane ring is oxidized to introduce the sulfoxide group, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Thioether Formation: The final step involves the coupling of the fluorophenyl group with the thiazepane derivative, typically using thiol reagents and coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The compound can be reduced to remove the sulfoxide group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Thiazepane derivatives without the sulfoxide group.
Substitution: Various substituted thiazepane derivatives.
Aplicaciones Científicas De Investigación
1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural features.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. The thiazepane ring and fluorophenyl group are crucial for binding affinity and specificity.
Chemical Reactivity: The sulfoxide and thioether groups are reactive sites that participate in various chemical transformations.
Comparación Con Compuestos Similares
1,4-Thiazepane Derivatives: Compounds with similar ring structures but different substituents.
Fluorophenyl Thioethers: Compounds with similar thioether linkages but different core structures.
Uniqueness: 1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone is unique due to the combination of a thiazepane ring, sulfoxide group, and fluorophenyl thioether linkage. This combination imparts distinct chemical and biological properties not found in other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in medicinal chemistry, biological studies, and materials science. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.
Propiedades
IUPAC Name |
1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO3S2/c20-16-6-8-17(9-7-16)25-14-19(22)21-11-10-18(26(23,24)13-12-21)15-4-2-1-3-5-15/h1-9,18H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVGVLLRZVOPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
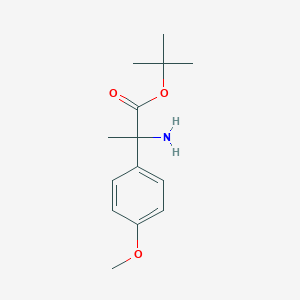
![2-[1-(2-Bromobenzenesulfonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646641.png)
![1-(2,3-dimethoxyphenyl)-3-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B2646642.png)
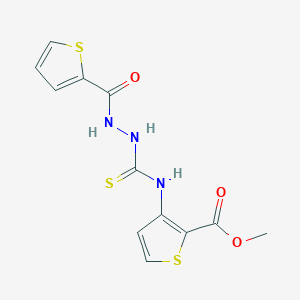
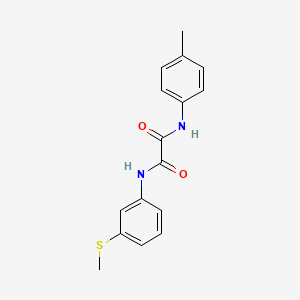
![2-chloro-4-fluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide](/img/structure/B2646648.png)


![N-[(3,4-dimethoxyphenyl)methyl]-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]azetidine-1-carboxamide](/img/structure/B2646656.png)

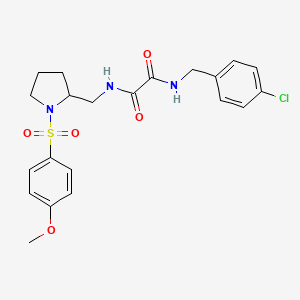
![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2646659.png)
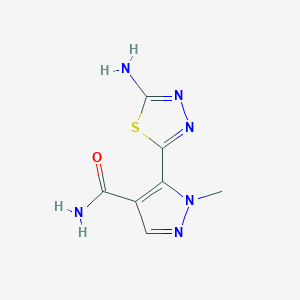
![[1-(2-Chloropyridin-4-yl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B2646662.png)
